![molecular formula C16H21N5O2 B2988565 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897614-53-8](/img/structure/B2988565.png)
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Description
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including acetochlor and butachlor, are studied for their metabolism in human and rat liver microsomes. These compounds, structurally related to 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, undergo complex metabolic activation pathways leading to DNA-reactive products. The study by Coleman et al. (2000) elucidates the metabolic pathways and identifies key intermediates, offering insights into the toxicological aspects and environmental fate of chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).
Anion Coordination by Amide Derivatives
Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives in anion coordination, highlighting the structural versatility and binding capabilities of amide compounds. This research provides a foundation for understanding how similar structures, including 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, might interact with anions, which is relevant for designing new materials and sensors (Kalita & Baruah, 2010).
Platinum-Catalyzed Cyclization Reactions
Nakamura, Sato, and Terada (2009) explored platinum-catalyzed dehydroalkoxylation-cyclization cascades involving N-O bond cleavage in ortho-alkynylphenylureas and -acetamides. This research demonstrates the utility of catalytic processes in synthesizing complex cyclic compounds from linear precursors, relevant for the synthesis and modification of compounds like 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Nakamura, Sato, & Terada, 2009).
Radical and Heck Cyclizations
Guthrie, Geib, and Curran (2011) reported on the radical cyclizations and Heck reactions of diastereomeric o-haloanilide atropisomers, including N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides. Their work highlights the importance of stereochemistry in determining the outcomes of cyclization reactions, which is pertinent for developing synthetic strategies for complex molecules including 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Guthrie, Geib, & Curran, 2011).
properties
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPFZWXBTDAYRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide |
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